4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties . Indole derivatives are important types of molecules and natural products .
Synthesis Analysis
Indoles are ideal precursors for the synthesis of active molecules . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis
The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has been explored .Physical and Chemical Properties Analysis
Indoles are physically crystalline and colorless in nature with specific odors .Scientific Research Applications
Synthesis and Functionalization
- Synthesis of 4H-Pyrano[3,2-c]pyridines: The compound 4-hydroxy-6-methyl-2-pyridone, closely related to the specified chemical, is utilized in the synthesis of various 4H-pyrano[3,2-c]pyridines. These derivatives are formed through reactions with benzylidenemalononitriles, α-cyanoacrylic esters, and other compounds, leading to the creation of fused systems and bis compounds (Mekheimer, Mohamed, & Sadek, 1997).
Pharmaceutical Research
- Analgesic Agent Development: Derivatives of 4(1H)-pyridinone, which bear structural similarities to the given compound, have been synthesized and evaluated for potential analgesic and anti-inflammatory properties. These compounds have shown significant effectiveness in preclinical models, suggesting their potential for development into new analgesic agents (Aytemir, Uzbay, & Erol, 1999).
Biochemical Applications
- Inhibitors of Glycolic Acid Oxidase: 4-Substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, structurally related to the compound , have been explored as inhibitors of glycolic acid oxidase. These inhibitors are primarily used in biochemical studies to understand metabolic pathways and may have potential therapeutic applications (Rooney et al., 1983).
Imaging and Diagnostics
- Radiolabeling and Imaging: A derivative of the compound, ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate, has been synthesized and radiolabeled for use in imaging. This derivative shows potential as a novel agent for brain SPECT imaging (Abdel-Ghany, Moustafa, Abdel-Bary, & Shamsel-Din, 2013).
Antioxidant Research
- Antioxidant Activity Evaluation: Research has been conducted on the antioxidant activity of compounds structurally similar to the specified chemical. These studies contribute to the understanding of the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Nguyen et al., 2022).
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of action
The specific mode of action can vary depending on the specific indole derivative and its target. For example, some indole derivatives have been reported as antiviral agents, showing inhibitory activity against certain viruses .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities. The specific pathways affected would depend on the specific derivative and its biological activity .
Result of action
The molecular and cellular effects of an indole derivative’s action would depend on its specific biological activity. For example, antiviral indole derivatives may inhibit viral replication .
Future Directions
Properties
IUPAC Name |
4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-3-[(E)-3-phenylprop-2-enyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23-14-16-26(15-13-19-17-25-22-12-5-4-10-20(19)22)24(28)21(23)11-6-9-18-7-2-1-3-8-18/h1-10,12,14,16-17,25,27H,11,13,15H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVUJAKDGZHOGU-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CCC3=CNC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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